(5-Methylquinolin-8-yl) 4-bromobenzoate
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Overview
Description
Preparation Methods
The synthesis of (5-Methylquinolin-8-yl) 4-bromobenzoate typically involves the esterification of 5-methyl-8-quinolinol with 4-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(5-Methylquinolin-8-yl) 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The bromine atom in the 4-bromobenzoate moiety can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5-Methylquinolin-8-yl) 4-bromobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Methylquinolin-8-yl) 4-bromobenzoate involves its interaction with various molecular targets and pathways. In biological systems, quinoline derivatives can intercalate with DNA, inhibit enzymes, and disrupt cellular processes . The specific molecular targets and pathways depend on the particular application and the biological context in which the compound is used .
Comparison with Similar Compounds
(5-Methylquinolin-8-yl) 4-bromobenzoate can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline structure but different substituents.
Camptothecin: A quinoline alkaloid used as an anticancer agent.
Mepacrine: Another antimalarial drug with a quinoline core structure.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H12BrNO2 |
---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
(5-methylquinolin-8-yl) 4-bromobenzoate |
InChI |
InChI=1S/C17H12BrNO2/c1-11-4-9-15(16-14(11)3-2-10-19-16)21-17(20)12-5-7-13(18)8-6-12/h2-10H,1H3 |
InChI Key |
BUIIFRCAJPOBLL-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=NC2=C(C=C1)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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